Difluoromethyl 4-methylbenzenesulfonate
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Overview
Description
Difluoromethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C8H8F2O3S. It is a member of the sulfonate esters, which are known for their diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a difluoromethyl group attached to a 4-methylbenzenesulfonate moiety, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluoromethyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with difluoromethylating agents. One common method is the use of difluoromethyl phenyl sulfone as a difluoromethylating reagent. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction conditions often require moderate temperatures and can be completed within a few hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Difluoromethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and Reduction: The difluoromethyl group can be oxidized or reduced under specific conditions.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether, while oxidation can produce a sulfone .
Scientific Research Applications
Difluoromethyl 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of difluoromethyl 4-methylbenzenesulfonate involves its ability to act as a difluoromethylating agent. The difluoromethyl group can be transferred to various substrates, leading to the formation of new carbon-fluorine bonds. This process is facilitated by the presence of the sulfonate group, which acts as a good leaving group, allowing for efficient nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Difluoromethyl Phenyl Sulfone: Another difluoromethylating agent with similar reactivity but different structural features.
Trifluoromethyl 4-methylbenzenesulfonate: A related compound with a trifluoromethyl group instead of a difluoromethyl group.
4-Methylbenzenesulfonyl Fluoride: A sulfonate ester with a fluoride group, used in similar applications.
Uniqueness
Difluoromethyl 4-methylbenzenesulfonate is unique due to its specific combination of a difluoromethyl group and a 4-methylbenzenesulfonate moiety. This combination imparts distinct reactivity and stability, making it a valuable intermediate in various chemical transformations .
Properties
Molecular Formula |
C8H8F2O3S |
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Molecular Weight |
222.21 g/mol |
IUPAC Name |
difluoromethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C8H8F2O3S/c1-6-2-4-7(5-3-6)14(11,12)13-8(9)10/h2-5,8H,1H3 |
InChI Key |
ZNMVZAWTNZJSGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(F)F |
Origin of Product |
United States |
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